Homopravastatin

Overview

Description

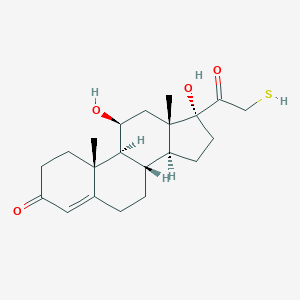

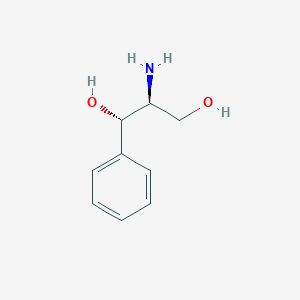

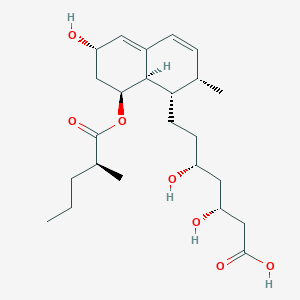

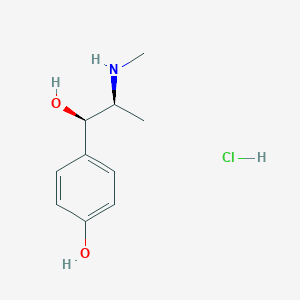

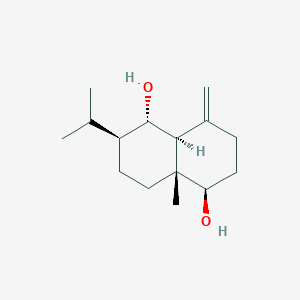

Homopravastatin is a derivative of pravastatin, a well-known statin medication used to lower cholesterol levels and prevent cardiovascular diseases. This compound is characterized by its unique molecular structure, which includes the addition of 2-methylbutanoyl and 2-methylpentanoyl groups to the pravastatin molecule .

Mechanism of Action

Target of Action

Homopravastatin primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for controlling cholesterol levels in the body .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound disrupts cholesterol biosynthesis, leading to a decrease in the plasma levels of low-density lipoprotein (LDL) cholesterol . This is achieved through an increase in the expression of hepatic LDL receptors .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , a crucial biochemical pathway for the production of cholesterol and other isoprenoids . The disruption of this pathway leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .

Pharmacokinetics

The pharmacokinetics of this compound involve several processes, including absorption, distribution, metabolism, and excretion . The oral bioavailability of this compound is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the this compound that reaches the liver via the portal vein is extracted by the liver, and this hepatic extraction is mainly attributed to biliary excretion which is performed by a primary active transport mechanism .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol levels , particularly LDL cholesterol . This can help reduce the risk of cardiovascular events, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs in the body can affect the absorption and metabolism of this compound. Additionally, individual factors such as age, sex, genetic factors, and the presence of liver or kidney disease can also influence the drug’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

Homopravastatin is believed to interact with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to HMG-CoA reductase, inhibiting its activity and thus reducing cholesterol biosynthesis . This binding interaction with the enzyme is a key aspect of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can induce resistance mechanisms in cells over time, which can limit its effectiveness .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on similar compounds suggests that higher doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It is known that this compound is rapidly absorbed from the upper part of the small intestine and then taken up by the liver via a sodium-independent bile acid transporter .

Subcellular Localization

Given its role in cholesterol biosynthesis, it is likely that this compound is localized to the cytoplasm where this pathway primarily occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homopravastatin involves several steps, starting with the microbial transformation of mevastatin to pravastatin. The addition of the 2-methylbutanoyl and 2-methylpentanoyl groups is achieved through esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation, extraction, and purification steps to isolate the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Homopravastatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Homopravastatin has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Homopravastatin include:

Pravastatin: The parent compound, used widely as a statin medication.

Simvastatin: Another statin with a similar mechanism of action but different molecular structure.

Lovastatin: A statin derived from a different microbial source but with similar cholesterol-lowering effects

Uniqueness

This compound is unique due to its modified molecular structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. This uniqueness can potentially lead to improved therapeutic effects and reduced side effects .

Properties

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARPWNSGRMMWII-SJINMKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159345-66-1 | |

| Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.](/img/structure/B133379.png)